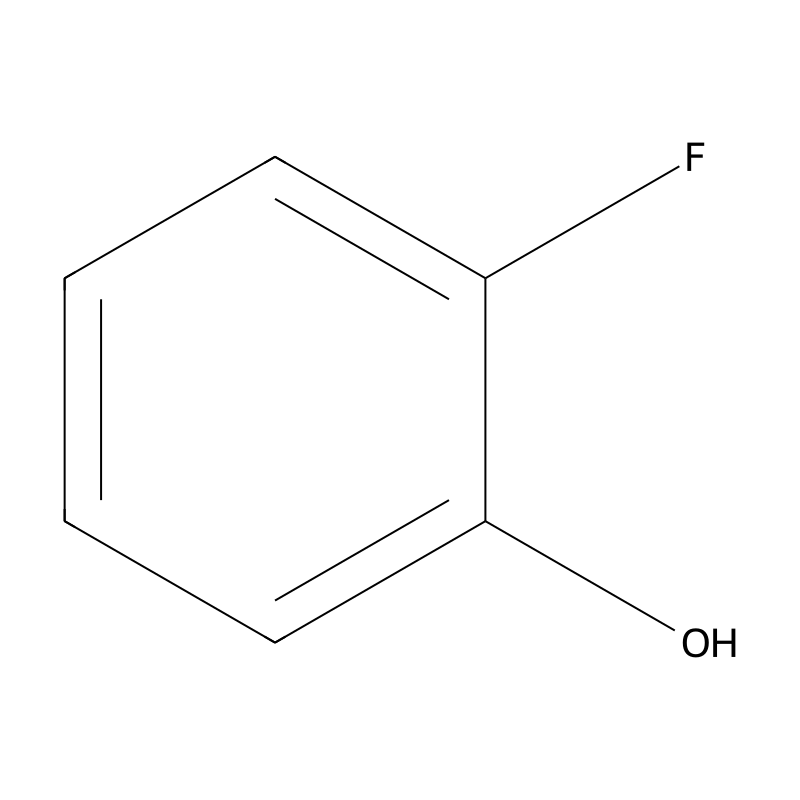

2-Fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Fluorophenol is an organic compound with the molecular formula C₆H₅FO and a molecular weight of 112.1 g/mol. It is classified as a colorless to light yellow liquid at room temperature, with a melting point of approximately 16.1 °C and a boiling point ranging from 171 to 172 °C. The density of 2-fluorophenol is about 1.256 g/mL at 25 °C, and it exhibits moderate solubility in water (80.72 g/L at 25 °C) . This compound is known for its weak acidic properties, reacting as a weak organic acid in various chemical processes .

Organic Synthesis:

- Intermediate for Fluorinated Pharmaceuticals and Agrochemicals: Due to the presence of a fluorine atom and a hydroxyl group, 2-fluorophenol serves as a valuable building block for synthesizing novel fluorinated pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom can alter the properties of the final product, potentially improving its efficacy or selectivity [1].

Source

[1] Organic Syntheses, Vol. 88 (2012), pp 1-9 ()

- Preparation of Functionalized Phenolic Compounds: Researchers can leverage 2-fluorophenol's reactive sites to introduce various functional groups, leading to the creation of diversely functionalized phenolic compounds. These modified phenols can then be explored for their potential applications in material science, catalysis, or medicinal chemistry [2].

Source

[2] Journal of Fluorine Chemistry, Volume 128, Issue 2 (2007), Pages 167-173 ()

Medicinal Chemistry Research:

- Radiopharmaceutical Labeling: 2-Fluorophenol can be radiolabeled with isotopes like 18F, making it a potential candidate for the development of radiopharmaceuticals for positron emission tomography (PET) imaging. PET scans allow researchers to study various biological processes in living organisms [3].

Source

[3] Journal of Labelled Compounds and Radiopharmaceuticals, Volume 47, Issue 12 (2004), Pages 1043-1050 ()

- Protein-Ligand Interactions: Due to its unique chemical properties, 2-fluorophenol can be employed as a probe molecule to study protein-ligand interactions. This information is crucial for understanding how drugs or other molecules bind to specific proteins within the body [4].

Source

[4] Journal of the American Chemical Society, 2004, 126 (31), 9800–9806 ()

Material Science Research:

- Liquid Crystal Development: 2-Fluorophenol can be incorporated into the design of novel liquid crystals with tailored properties. Liquid crystals find applications in various technological advancements, including display screens and optical devices [5].

Source

[5] Bulletin of the Chemical Society of Japan, 1989, 62 (12), 3743-3748 ()

- Acid-Base Reactions: As a weak organic acid, it can undergo deprotonation reactions, producing its conjugate base .

- Nitration and Sulfonation: It reacts readily with nitrating agents, even in dilute conditions, and can be sulfonated by concentrated sulfuric acid at room temperature .

- Halogenation: The compound can also react with halogens, such as bromine, leading to the formation of halogenated derivatives .

These reactions are significant for its utility in synthetic organic chemistry.

2-Fluorophenol has been identified as a competitive inhibitor in the oxidation of 3,4-dihydroxyphenylalanine (L-DOPA), a precursor to catecholamines used therapeutically for Parkinson's disease . Its inhibitory action on enzymes involved in this metabolic pathway suggests potential applications in pharmacology, particularly in the treatment of neurological disorders.

The synthesis of 2-fluorophenol can be achieved through various methods:

- Electrophilic Aromatic Substitution: This method involves the fluorination of phenol using fluorinating agents like hydrogen fluoride or other fluorides under controlled conditions.

- Reduction Reactions: It can also be synthesized by reducing ortho-fluoronitrobenzene .

- Gas Chromatography: For purification purposes, small quantities may be purified by passing through a gas chromatographic column or by fractional distillation under reduced pressure .

2-Fluorophenol finds applications across multiple fields:

- Pharmaceuticals: Due to its biological activity as an enzyme inhibitor, it is explored for potential use in drug formulations targeting neurological conditions.

- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and materials.

- Microbial Metabolism: Some bacteria utilize 2-fluorophenol as a sole carbon source, indicating its role in bioremediation and microbial ecology studies .

Research indicates that 2-fluorophenol interacts with various biological systems, particularly through its inhibitory effects on enzyme activity related to neurotransmitter synthesis. Its interactions may lead to alterations in metabolic pathways involving catecholamines, which are crucial for neurological function .

Several compounds share structural similarities with 2-fluorophenol, including:

- Phenol (C₆H₅OH): A basic aromatic alcohol without fluorine substitution.

- 3-Fluorophenol (C₆H₄F(O)H): Similar structure but with fluorine at the meta position.

- 4-Fluorophenol (C₆H₄F(O)H): Another positional isomer with fluorine at the para position.

- Chlorophenols (e.g., 2-Chlorophenol): These compounds have chlorine instead of fluorine and exhibit different reactivity patterns.

Comparison TableCompound Molecular Formula Unique Features 2-Fluorophenol C₆H₅FO Weak organic acid; competitive inhibitor Phenol C₆H₅OH No halogen substitution 3-Fluorophenol C₆H₄F(O)H Fluorine at meta position 4-Fluorophenol C₆H₄F(O)H Fluorine at para position 2-Chlorophenol C₆H₄ClO Chlorine instead of fluorine

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorophenol | C₆H₅FO | Weak organic acid; competitive inhibitor |

| Phenol | C₆H₅OH | No halogen substitution |

| 3-Fluorophenol | C₆H₄F(O)H | Fluorine at meta position |

| 4-Fluorophenol | C₆H₄F(O)H | Fluorine at para position |

| 2-Chlorophenol | C₆H₄ClO | Chlorine instead of fluorine |

The uniqueness of 2-fluorophenol lies in its specific position of the fluorine atom relative to the hydroxyl group, which influences its chemical reactivity and biological activity compared to other similar compounds.

Physical Description

XLogP3

Boiling Point

151.5 °C

LogP

Melting Point

16.1 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 14 of 15 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (78.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (78.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (35.71%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (35.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (35.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (42.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (21.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant